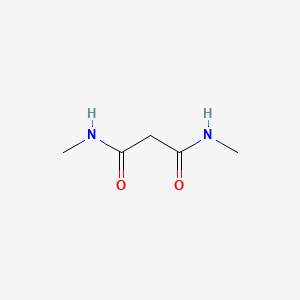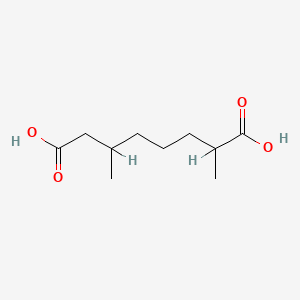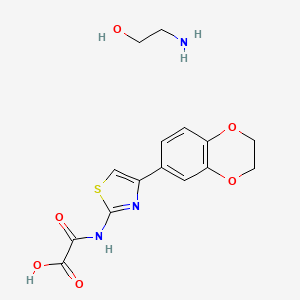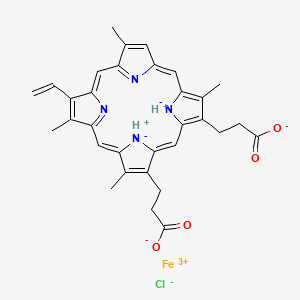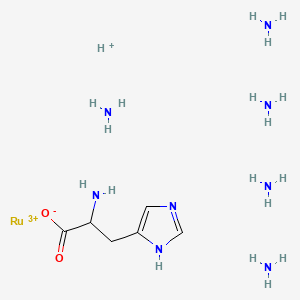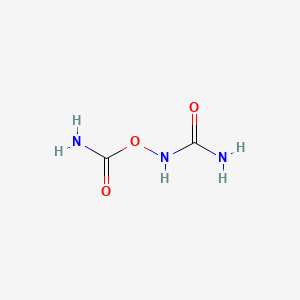
氨基甲酰基脲
描述
Carbamoyloxyurea, an oxidation product of hydroxyurea, is a compound with significant biochemical implications. Its characteristics and reactions differ markedly from its parent compound, hydroxyurea.
Synthesis Analysis
The synthesis of Carbamoyloxyurea can involve multiple methods. One approach includes the generation and reaction of carbamoyl anions, which are then added to various electrophiles to produce amides, including α-ketoamides (Nagaki, Takahashi, & Yoshida, 2016). Another method involves the direct synthesis of carbamoyl fluoride derivatives from CO2 as a cheap and abundant source, starting with a variety of amines in the presence of a deoxyfluorinating reagent (Onida & Tlili, 2019).
Molecular Structure Analysis
The molecular structure of Carbamoyloxyurea is distinct, featuring a carbamoyl group. Its molecular configuration can be determined using spectroscopic and computational studies, which help in understanding its chemical behavior and interactions.
Chemical Reactions and Properties
Carbamoyloxyurea exhibits various chemical reactions due to its functional groups. For instance, carbamoyl anions add with high diastereoselectivity to chiral N-sulfinyl aldimines and ketimines, enabling the direct introduction of a carbonyl group (Reeves et al., 2013). Its reactivity with hydroxylamine leads to different products depending on the carbamoylating agents used (Paz, Pérez-Balado, Iglesias, & Muñoz, 2010).
Physical Properties Analysis
Carbamoyloxyurea's physical properties, such as its solubility, melting point, and stability, can be inferred from its molecular structure and synthesis method. These properties are crucial for its handling and application in various chemical processes.
Chemical Properties Analysis
The chemical properties of Carbamoyloxyurea include its behavior in biological systems and its interaction with other chemical entities. It is known to be bactericidal for Escherichia coli and affects cellular processes like ribonucleic acid and protein syntheses, accompanied by degradation of cellular deoxyribonucleic acid (Rosenkranz, 1970).
科学研究应用
杀菌特性:氨基甲酰基脲对大肠杆菌具有杀菌作用。它影响细胞代谢,特别是影响核糖核酸和蛋白质合成,并伴有细胞脱氧核糖核酸降解 (Rosenkranz,1970)。
细胞毒性和 DNA 合成抑制:它对培养中的细胞具有细胞毒性,并且是哺乳动物核苷酸还原酶的有效抑制剂,从而抑制 DNA 合成。耐药细胞系显示核苷酸还原酶发生改变,从而深入了解细胞对 DNA 合成抑制剂(如氨基甲酰基脲)的耐药机制 (Hards 和 Wright,1983)。
核苷酸还原酶活性升高:对选择对氨基甲酰基脲具有抗性的中国仓鼠卵巢细胞系的研究显示,核苷酸还原酶活性水平升高,这对于了解这种酶在哺乳动物细胞中的调控至关重要 (Hards 和 Wright,1981)。
诱导内源性逆转录病毒:已经发现羟基脲和相关化合物(包括氨基甲酰基脲)诱导小鼠胚胎细胞中内源性逆转录病毒表达 (Rascati 和 Tennant,1978)。
与 DNA 相互作用:DNA 暴露于氨基甲酰基脲会导致多脱氧核苷酸降解,表明其在 DNA 相互作用和损伤中具有潜在作用 (Jacobs 和 Rosenkranz,1970)。
作用机制
Target of Action
Carbamoyloxyurea primarily targets ribonucleic acid (RNA) and protein syntheses . These are crucial processes in cellular metabolism, and their disruption can lead to significant changes in cell function and viability .
Mode of Action
Carbamoyloxyurea interacts with its targets by inhibiting the synthesis of RNA and proteins . This inhibition disrupts the conversion of ribonucleotides to deoxyribonucleotides, essential building blocks for DNA. The compound’s lethal action is accompanied by degradation of cellular deoxyribonucleic acid (DNA) .
Biochemical Pathways
The primary biochemical pathways affected by carbamoyloxyurea are those involved in RNA and protein synthesis . By inhibiting these processes, carbamoyloxyurea disrupts normal cellular function and leads to cell death .
Pharmacokinetics
It is known that the compound’s action is independent of cellular metabolism .
Result of Action
The primary result of carbamoyloxyurea’s action is the death of cells, specifically Escherichia coli . This is achieved through the inhibition of RNA and protein synthesis, leading to the degradation of cellular DNA .
Action Environment
It is known that the compound’s action is independent of cellular metabolism , suggesting that it may be less influenced by environmental factors than other compounds.
安全和危害
Carbamoyloxyurea is advised for R&D use only and not for medicinal, household, or other use . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
属性
IUPAC Name |
(carbamoylamino) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O3/c3-1(6)5-8-2(4)7/h(H2,4,7)(H3,3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGWUIXOGKKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196512 | |
| Record name | Carbamoyloxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamoyloxyurea | |
CAS RN |
4543-62-8 | |
| Record name | Carbamoyloxyurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamoyloxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, (aminocarbonyl)azanyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Carbamoyloxyurea, and how does it affect DNA synthesis?
A1: Carbamoyloxyurea, similar to Hydroxyurea and Guanazole, primarily targets ribonucleotide reductase (RNR) [, , , ]. RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, Carbamoyloxyurea disrupts the supply of these building blocks, ultimately leading to the inhibition of DNA synthesis and hindering cellular proliferation [, , ].
Q2: How does resistance to Carbamoyloxyurea develop in cell lines, and what are the implications for its clinical use?
A3: Cell lines can develop resistance to Carbamoyloxyurea through different mechanisms. One mechanism involves a significant increase in the activity of the ribonucleotide reductase subunit responsible for CDP reduction (CDP reductase) []. This increased activity allows the cells to overcome the inhibitory effects of the drug on DNA synthesis. Another mechanism involves alterations in the structure of RNR, reducing its sensitivity to Carbamoyloxyurea [, ]. Understanding these resistance mechanisms is crucial for developing strategies to circumvent drug resistance and improve the efficacy of Carbamoyloxyurea and related compounds in clinical settings.
Q3: Carbamoyloxyurea displays cross-resistance with other compounds. Which compounds exhibit this cross-resistance, and what is the underlying reason for this phenomenon?
A4: Carbamoyloxyurea exhibits cross-resistance with Hydroxyurea and Guanazole [, ]. This cross-resistance arises because these compounds share a similar mechanism of action: they all inhibit ribonucleotide reductase, albeit with different potencies. When a cell line develops resistance to one of these compounds, it often becomes resistant to the others due to alterations in the shared target enzyme or overlapping downstream pathways [, ].
Q4: What are the potential applications of Carbamoyloxyurea in biological research?
A4: Due to its ability to inhibit DNA synthesis, Carbamoyloxyurea has been utilized as a tool in biological research to:
- Study cell cycle progression: By arresting cells in specific phases of the cell cycle, researchers can investigate the molecular events occurring at each stage [].
- Select for drug-resistant cell lines: Carbamoyloxyurea can be used to generate cell lines with specific resistance mechanisms, providing valuable models for studying drug resistance development and identifying potential targets for overcoming resistance [].
- Investigate the regulation of enzyme activity: Studies using Carbamoyloxyurea-resistant cell lines have provided insights into the regulation of ribonucleotide reductase activity and its role in cellular responses to DNA synthesis inhibitors [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



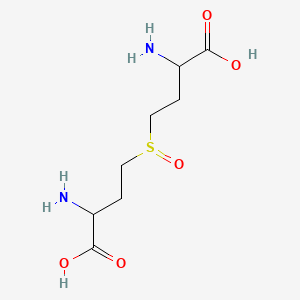
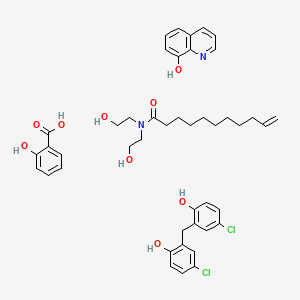
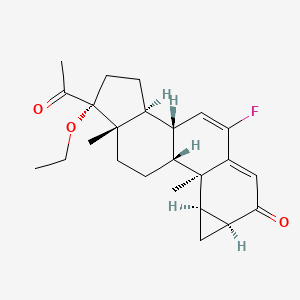
![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)

